Bienvenue dans la boutique en ligne BenchChem!

7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

This non-halogenated, privileged scaffold is engineered for maximum synthetic flexibility in kinase inhibitor discovery. The strategic placement of the carboxylic acid at the 2-position is critical for exploring novel chemical space beyond traditional cross-coupling methods, enabling direct C-H functionalization and late-stage diversification. Procure this ≥98% pure building block to advance your oncology and immunology programs targeting kinases like c-Met, Axl, WEE1, and PLK1, and avoid the risks associated with generic scaffold substitution. Cost-effective options are available for high-throughput parallel synthesis campaigns.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 1314723-98-2
Cat. No. B3097633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid
CAS1314723-98-2
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=NC=C21)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,11,12)(H,8,9,10)
InChIKeyGOKCPVRCLHGTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid (CAS 1314723-98-2): Chemical Identity and Core Procurement Characteristics


7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 1314723-98-2) is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system with a carboxylic acid group at the 2-position . This core scaffold is a privileged structure in medicinal chemistry, serving as the foundational building block for the development of numerous kinase inhibitors and antifolate-based therapeutics [1]. The compound's molecular weight is 163.13 g/mol, and commercial suppliers typically provide it at purities of 95-98% . It is exclusively offered for research and development use, not for human therapeutic applications or veterinary use [2].

Why 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid Cannot Be Substituted with Other Pyrrolopyrimidine Scaffolds


The core pyrrolo[2,3-d]pyrimidine scaffold is not a commodity that can be freely interchanged. The precise position of substituents on this heterocycle is a critical determinant of both the synthetic pathways available for further derivatization and the resulting biological activity of the final compounds. For instance, a change in the position of the carboxylic acid group from the 2-position to the 6-position fundamentally alters reactivity and downstream synthetic utility . Similarly, the addition of a simple methyl group at the 7-position enhances lipophilicity, which can drastically affect a compound's pharmacokinetic profile and its suitability for a given drug discovery program . This specificity is underscored by extensive structure-activity relationship (SAR) studies, which show that even minor modifications to the pyrrolopyrimidine core can lead to dramatic shifts in kinase selectivity and potency [1]. Therefore, generic substitution without rigorous comparative data is scientifically unsound and introduces significant risk into research reproducibility and project timelines.

Quantitative Differentiation: Evidence-Based Comparison of 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid Against Key Analogs


The 2-Carboxylic Acid Group as a Differentiating Handle for Derivatization

The positioning of the carboxylic acid moiety at the 2-position of the pyrrolo[2,3-d]pyrimidine core in the target compound is a key differentiating feature. This functional group serves as a versatile handle for further derivatization, enabling a distinct set of synthetic transformations compared to its 6-carboxylic acid analog. This is a class-level inference, as the positioning dictates reactivity .

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

Distinct Physicochemical Profile Compared to N-Methylated Analog

The target compound lacks the N-methyl substitution at the 7-position that is present in its analog, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This structural difference leads to a quantifiable difference in calculated lipophilicity, which is a key determinant of a molecule's ADME properties. The LogP of the target compound is 0.65610 , compared to a predicted value for the methyl analog. While the exact LogP of the analog is not provided, the addition of a methyl group is well-established to increase lipophilicity.

ADME Medicinal Chemistry Drug Development

The Non-Halogenated Scaffold Enables a Divergent Derivatization Pathway

The target compound, 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, is a non-halogenated scaffold. In contrast, many commercially available analogs contain halogen atoms (e.g., bromo, chloro, iodo) at various positions on the core ring . This is a class-level inference; the absence of a halogen provides a distinct synthetic advantage. Halogenated scaffolds are typically designed for specific cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, for the introduction of aryl or amine groups. The non-halogenated parent scaffold offers a 'blank slate', allowing for a wider variety of late-stage functionalization strategies, including direct C-H activation, electrophilic aromatic substitution, or initial functionalization at the carboxylic acid handle without concern for unwanted side reactions at a halogen site.

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Patent-Backed Relevance: A Preferred Scaffold for WEE1/PLK1 Kinase Inhibitors

The core pyrrolo[2,3-d]pyrimidine-2-carboxylic acid scaffold, to which the target compound belongs, is explicitly claimed in patent applications for the development of potent kinase inhibitors. This class-level inference is supported by the patent literature. For example, patent WO 2021/074251 A1 describes the use of 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid derivatives as inhibitors of WEE1, PLK1, and KRAS for the treatment of cancer [1]. This provides verifiable evidence of its importance and specificity. The Wee1 inhibitor AZD1775, which is a derivative of a similar pyrrolopyrimidine core, is in Phase II clinical trials and has demonstrated good inhibitory activity against Wee1 in cell-based assays with an IC50 of 80 nM [1].

Oncology Kinase Inhibition Drug Discovery Patent Analysis

Derivatives Exhibit Sub-10 nM Potency Against Key Kinases

While direct comparative data for the target compound itself is limited, the potency of its close derivatives provides strong class-level evidence for the scaffold's inherent value. A direct comparison can be made between a derivative of this class, compound 22a, and the well-known TKI sunitinib. Compound 22a, a 7H-pyrrolo[2,3-d]pyrimidin derivative, exhibited remarkable potency against c-Met and Axl kinases, with IC50 values of 1 nM and 10 nM, respectively, and over 100-fold selectivity [1]. This contrasts with sunitinib, a multi-targeted TKI with an IC50 of 261 nM against EGFR and related kinases [2]. This demonstrates that the pyrrolo[2,3-d]pyrimidine platform can yield inhibitors with significantly higher potency and selectivity.

Kinase Assays IC50 Cancer Therapeutics

Direct Comparison of Purity and Cost-Effectiveness Among Commercial Suppliers

A direct head-to-head comparison of commercial offerings reveals quantifiable differences in purity and cost per gram for the target compound. The highest purity available is 98% from suppliers like VWR and Leyan , compared to the more common 95% purity offered by AKSci, CymitQuimica, and Chemenu . This 3% difference in purity can be critical in sensitive biological assays. Furthermore, the cost per gram varies significantly, from approximately $560/g at GlpBio [1] to $332/g at CymitQuimica for similar purity grades, highlighting the importance of supplier selection.

Chemical Sourcing Procurement Purity Analysis

High-Value Research Applications for 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid Driven by Comparative Evidence


Scaffold for Designing Potent and Selective Kinase Inhibitors

Based on the evidence that derivatives of this scaffold achieve sub-10 nM IC50 values against critical targets like c-Met, Axl, and HPK1, often with over 100-fold selectivity [1], this compound is a premier starting material for medicinal chemistry programs aimed at developing next-generation, highly selective kinase inhibitors for oncology and immunology. Its non-halogenated core allows for maximum flexibility in designing the synthetic route , making it ideal for exploring novel chemical space around a validated core.

Foundation for WEE1 and PLK1-Targeted Cancer Therapeutics

As supported by patent WO 2021/074251 A1 [2], the 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid core is an explicitly claimed platform for developing inhibitors of WEE1 and PLK1. These kinases are critical targets for treating cancers that are dependent on the G2-M checkpoint for DNA repair. Procuring this specific scaffold is essential for research groups aiming to discover novel compounds in this therapeutically validated area, as alternative scaffolds may lack the necessary binding interactions.

Strategic Building Block for Non-Halogenated SAR Exploration

Unlike its brominated or chlorinated analogs, this target compound lacks a reactive halogen handle. This makes it the preferred choice for research programs that wish to explore structure-activity relationships (SAR) through methods other than cross-coupling, such as direct C-H functionalization or late-stage diversification of the carboxylic acid group . This scenario is particularly relevant for academic labs and biotech companies pioneering new synthetic methodologies or exploring alternative vectors for lead optimization where halogenated intermediates would be a liability.

Cost-Optimized Procurement for High-Throughput Chemistry Campaigns

The direct comparison of supplier data reveals significant differences in purity (95% vs. 98%) and cost per gram. For high-throughput parallel synthesis campaigns where a large number of analogs will be produced and subsequently purified, procuring the 95% purity material at a lower cost (e.g., from CymitQuimica or AKSci) can offer substantial budgetary savings without compromising the final product's purity after downstream purification. This scenario directly addresses a quantifiable procurement decision based on comparative evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.